4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline
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Overview
Description
4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The presence of the trifluoromethyl group in the quinoline ring enhances the compound’s biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced into the quinoline ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Aniline: The final step involves the coupling of the trifluoromethylated quinoline with aniline using a coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets:
Protein Kinases: The compound inhibits the activity of protein kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation.
Apoptosis Induction: The compound induces apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases.
Cell Cycle Arrest: The compound causes cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Another quinoline derivative with similar anti-cancer properties.
4-Hydroxy-2-quinoline: Known for its antimicrobial and anti-inflammatory activities.
4-Quinolin-8-yloxy Linked Triphenylamine: Used in the development of novel polyimides with specific electronic properties.
Uniqueness
4-((8-(Trifluoromethyl)quinolin-4-yl)oxy)aniline is unique due to the presence of both the trifluoromethyl group and the aniline moiety, which enhance its biological activity and stability. This combination makes it a promising candidate for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C16H11F3N2O |
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Molecular Weight |
304.27 g/mol |
IUPAC Name |
4-[8-(trifluoromethyl)quinolin-4-yl]oxyaniline |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)13-3-1-2-12-14(8-9-21-15(12)13)22-11-6-4-10(20)5-7-11/h1-9H,20H2 |
InChI Key |
HZJNSLGQCHLPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
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